Tofogliflozin hydrate

Vue d'ensemble

Description

Tofogliflozine (hydrate) est un médicament expérimental développé pour le traitement du diabète de type 2. Il s'agit d'un inhibiteur du cotransporteur sodium-glucose 2 (SGLT2), qui aide à réduire les niveaux de glucose dans le sang en inhibant la réabsorption du glucose dans les reins. Ce composé a été développé par Chugai Pharmaceutical en collaboration avec Kowa et Sanofi .

Méthodes De Préparation

Tofogliflozine (hydrate) peut être synthétisé par une série de réactions chimiques impliquant des réactifs et des conditions spécifiques. La voie de synthèse implique généralement la formation d'une structure spirocétalique, qui est une caractéristique clé du composé. Le processus de préparation comprend les étapes suivantes :

Formation de la structure spirocétalique : Cela implique la réaction d'un dérivé benzylique avec un dérivé glucopyranose dans des conditions spécifiques pour former le système cyclique spirocétalique.

Hydratation : La forme anhydre de la tofogliflozine est convertie en sa forme hydratée par cristallisation en présence d'eau.

Production industrielle : La production industrielle de tofogliflozine (hydrate) implique le mélange de l'ingrédient actif avec des additifs pour former un mélange en poudre, qui est ensuite comprimé en comprimés à l'aide de techniques de compression directe.

Analyse Des Réactions Chimiques

Tofogliflozine (hydrate) subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Certains réactifs et conditions courants utilisés dans ces réactions incluent :

Oxydation : Tofogliflozine peut être oxydée à l'aide d'agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium pour former les produits oxydés correspondants.

Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium pour obtenir des dérivés réduits.

Substitution : Les réactions de substitution impliquent le remplacement de groupes fonctionnels spécifiques par d'autres groupes à l'aide de réactifs tels que les halogènes ou les agents alkylants.

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.

Applications de la recherche scientifique

Tofogliflozine (hydrate) a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

Chimie : Il est utilisé comme composé modèle pour étudier la synthèse et la réactivité des structures spirocétaliques.

Biologie : Tofogliflozine est utilisée dans les études biologiques pour étudier ses effets sur le métabolisme du glucose et la fonction rénale.

Médecine : L'application principale de la tofogliflozine est le traitement du diabète de type 2. Elle aide à abaisser les niveaux de glucose dans le sang en inhibant le SGLT2 dans les reins, ce qui entraîne une augmentation de l'excrétion urinaire de glucose.

Industrie : Tofogliflozine est utilisée dans l'industrie pharmaceutique pour le développement de médicaments antidiabétiques.

Mécanisme d'action

Tofogliflozine (hydrate) exerce ses effets en inhibant le cotransporteur sodium-glucose 2 (SGLT2) dans les reins . Le SGLT2 est responsable de la réabsorption du glucose des tubules rénaux vers la circulation sanguine. En inhibant le SGLT2, la tofogliflozine réduit la réabsorption du glucose, ce qui entraîne une augmentation de l'excrétion urinaire de glucose et une diminution des niveaux de glucose dans le sang. Ce mécanisme d'action est indépendant de l'insuline, ce qui en fait une option de traitement précieuse pour les patients atteints de diabète de type 2.

Applications De Recherche Scientifique

Introduction to Tofogliflozin Hydrate

This compound is a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, primarily utilized in the management of type 2 diabetes mellitus. It functions by inhibiting glucose reabsorption in the kidneys, leading to increased urinary glucose excretion and consequently lower blood glucose levels. This compound has gained attention for its efficacy and safety profile in various populations, particularly in Japan where it is extensively studied.

Management of Type 2 Diabetes Mellitus

This compound is primarily indicated for the treatment of type 2 diabetes mellitus. Clinical studies have demonstrated significant improvements in glycemic control among patients treated with this medication. For instance, a three-year observational study involving nearly 7,000 patients showed that tofogliflozin effectively reduced glycated hemoglobin A1c levels and body weight over a 24-month period .

Clinical Efficacy

- Glycemic Control : In clinical trials, tofogliflozin administration resulted in a mean reduction in glycated hemoglobin A1c of approximately -0.70%, which is statistically significant (p < 0.0001) .

- Weight Management : Patients experienced an average weight loss of about -2.95 kg during the same period .

Safety Profile

The safety of tofogliflozin has been evaluated through extensive post-marketing studies. The incidence of adverse drug reactions (ADRs) was reported at 11.25%, with serious ADRs occurring in only 1.21% of patients . Common ADRs included:

- Hypoglycemia: 0.83%

- Polyuria/Pollakiuria: 1.28%

- Urinary Tract Infections: 1.18%

- Genital Infections: 1.62% .

Elderly Population Considerations

A specific study focused on elderly Japanese patients (≥65 years) found that tofogliflozin was well-tolerated and effective in this demographic as well, with a reported incidence of ADRs at approximately 17.92% . The mean change in glycated hemoglobin was -0.46%, and body weight decreased by an average of -2.71 kg, indicating positive outcomes similar to younger populations .

Case Studies and Observational Studies

Numerous observational studies have been conducted to assess the long-term safety and effectiveness of tofogliflozin:

| Study Type | Sample Size | Duration | Key Findings |

|---|---|---|---|

| Prospective Observational Study | 6,897 | 24 months | Significant reduction in HbA1c (-0.70%) and weight (-2.95 kg) |

| Elderly Patient Study | 1,535 | Variable | Safe with low incidence of ADRs; effective glycemic control |

| Multi-center Post-marketing Study | Various | Up to 3 years | Consistent safety profile with manageable side effects |

Mécanisme D'action

Tofogliflozin (hydrate) exerts its effects by inhibiting the sodium-glucose cotransporter 2 (SGLT2) in the kidneys . SGLT2 is responsible for reabsorbing glucose from the renal tubules back into the bloodstream. By inhibiting SGLT2, tofogliflozin reduces glucose reabsorption, leading to increased urinary glucose excretion and lower blood glucose levels. This mechanism of action is independent of insulin, making it a valuable treatment option for patients with type 2 diabetes mellitus.

Comparaison Avec Des Composés Similaires

Tofogliflozine (hydrate) appartient à la classe des inhibiteurs du SGLT2, qui comprend d'autres composés tels que la dapagliflozine, la canagliflozine et l'empagliflozine . Par rapport à ces composés similaires, la tofogliflozine présente les caractéristiques uniques suivantes :

Sélectivité : Tofogliflozine présente une forte sélectivité pour le SGLT2 par rapport au SGLT1, ce qui réduit le risque d'effets secondaires gastro-intestinaux.

Efficacité : Des études cliniques ont montré que la tofogliflozine abaisse efficacement les niveaux de glucose dans le sang et améliore divers facteurs de risque cardiovasculaire.

Profil de sécurité : Tofogliflozine a démontré un bon profil de sécurité avec des effets indésirables minimes dans les essais cliniques.

Des composés similaires incluent :

- Dapagliflozine

- Canagliflozine

- Empagliflozine

Ces composés partagent un mécanisme d'action similaire, mais peuvent différer en termes de sélectivité, d'efficacité et de profil de sécurité.

Activité Biologique

Tofogliflozin hydrate is a sodium-glucose co-transporter 2 (SGLT2) inhibitor primarily used in the management of type 2 diabetes mellitus (T2DM). Its mechanism of action, pharmacokinetics, safety profile, and therapeutic effects have been extensively studied, revealing significant insights into its biological activity.

Tofogliflozin works by selectively inhibiting SGLT2, which is responsible for glucose reabsorption in the kidneys. This inhibition leads to increased urinary glucose excretion (UGE) and consequently lowers plasma glucose levels. The compound exhibits a high selectivity for SGLT2 over SGLT1, with a selectivity ratio of approximately 2069-fold . The inhibition constants are notably low, with an IC50 value of 2.9 nM, indicating a potent pharmacological effect.

Pharmacokinetics

Tofogliflozin demonstrates favorable pharmacokinetic properties:

- Bioavailability : High oral bioavailability observed in humans (97.5%) and moderate in animals (rats: 75%, monkeys: 58.6%) .

- Absorption : Rapid absorption with a Tmax ranging from 0.75 to 1.92 hours across species .

- Half-life : Approximately 4.65 hours in humans and longer in monkeys (5.02 hours) .

- Distribution : Extensive tissue distribution with an apparent volume of distribution significantly higher in humans (50.6 L) compared to other species .

Table 1: Pharmacokinetic Parameters of Tofogliflozin

| Parameter | Humans | Monkeys | Rats |

|---|---|---|---|

| Bioavailability | 97.5% | 58.6% | 75% |

| Tmax (hours) | 0.75-1.92 | 0.75-1.92 | 0.75-1.92 |

| Half-life (hours) | 4.65 | 5.02 | 1.15 |

| Volume of Distribution | 50.6 L | 0.919 L/kg | 1.15 L/kg |

Clinical Efficacy and Safety

Clinical trials have demonstrated the efficacy of tofogliflozin in improving glycemic control and promoting weight loss among T2DM patients.

Key Findings from Clinical Studies:

- Glycemic Control : In a study involving over 6,000 patients, tofogliflozin significantly reduced glycated hemoglobin (HbA1c) by an average of -0.76% after 12 months .

- Weight Loss : Patients experienced an average weight reduction of -2.73 kg during the same period .

- Safety Profile : Adverse drug reactions were reported in approximately 11% of patients, with serious adverse reactions occurring in about 1% . Common side effects included urinary tract infections and genital infections, consistent with the SGLT2 inhibitor class .

Table 2: Summary of Clinical Outcomes

| Outcome | Value |

|---|---|

| Reduction in HbA1c | -0.76% |

| Weight Loss | -2.73 kg |

| Adverse Drug Reactions | ~11% |

| Serious Adverse Reactions | ~1% |

Case Studies

Several case studies have highlighted the beneficial effects of tofogliflozin on metabolic parameters:

- Case Study on Insulin Resistance : A study indicated that tofogliflozin improved insulin resistance by enhancing glucose uptake in skeletal muscle and promoting lipolysis in adipose tissue among male patients .

- Longitudinal Study on Diabetic Retinopathy : Research showed that tofogliflozin administration improved retinal neurovascular coupling in diabetic mice, suggesting potential protective effects against diabetic retinopathy .

Propriétés

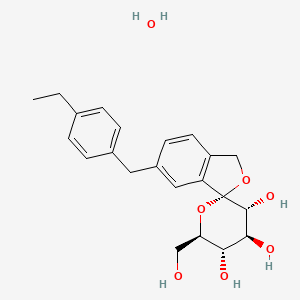

IUPAC Name |

(3S,3'R,4'S,5'S,6'R)-5-[(4-ethylphenyl)methyl]-6'-(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-3',4',5'-triol;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O6.H2O/c1-2-13-3-5-14(6-4-13)9-15-7-8-16-12-27-22(17(16)10-15)21(26)20(25)19(24)18(11-23)28-22;/h3-8,10,18-21,23-26H,2,9,11-12H2,1H3;1H2/t18-,19-,20+,21-,22+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXOCGDDVNPDRIW-NHFZGCSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CC2=CC3=C(COC34C(C(C(C(O4)CO)O)O)O)C=C2.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)CC2=CC3=C(CO[C@@]34[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C=C2.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70152722 | |

| Record name | Tofogliflozin monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201913-82-7 | |

| Record name | Spiro[isobenzofuran-1(3H),2′-[2H]pyran]-3′,4′,5′-triol, 6-[(4-ethylphenyl)methyl]-3′,4′,5′,6′-tetrahydro-6′-(hydroxymethyl)-, hydrate (1:1), (1S,3′R,4′S,5′S,6′R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1201913-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tofogliflozin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1201913827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tofogliflozin monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TOFOGLIFLOZIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8DD8KX4O4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the new synthesis process for Tofogliflozin Hydrate described in the research?

A1: The research emphasizes a scalable synthesis process for this compound that offers several key improvements over previous methods. These improvements include: []

Q2: What is the significance of avoiding column chromatography in the synthesis of this compound?

A2: Column chromatography, while effective for purification, can be time-consuming and expensive, particularly when scaling up a synthesis for industrial production. The new process described in the research eliminates the need for column chromatography [], making the production of this compound more efficient and cost-effective for large-scale manufacturing.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.